6-(Ethylcarbamoyl)pyridine-2-carboxylic acid

Description

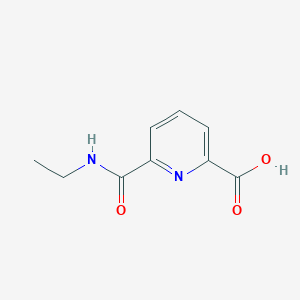

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-8(12)6-4-3-5-7(11-6)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVVJVWAMUMXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction

This guide is intended for researchers, scientists, and drug development professionals. It will provide not only a theoretical framework but also practical, field-proven insights into the experimental choices and validation systems necessary for the successful incorporation of this novel molecule into a research pipeline.

Predicted Physicochemical and Spectroscopic Data

Due to the absence of experimental data for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid, the following properties are predicted based on closely related analogs such as 6-(methylcarbamoyl)pyridine-2-carboxylic acid and other pyridine-2-carboxamide derivatives. These values provide a baseline for characterization upon successful synthesis.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C9H10N2O3 | Chemical structure |

| Molecular Weight | 194.19 g/mol | Chemical formula |

| Appearance | White to off-white solid | Analogy to similar pyridine carboxylic acids |

| 1H NMR (DMSO-d6) | δ 10.5-11.5 (s, 1H, COOH), 8.5-8.7 (t, J=~5.5 Hz, 1H, NH), 7.8-8.2 (m, 3H, Ar-H), 3.2-3.4 (m, 2H, CH2), 1.1-1.3 (t, J=~7.2 Hz, 3H, CH3) | Based on published spectra of N-substituted pyridine-2-carboxamides[1][2] |

| 13C NMR (DMSO-d6) | δ ~165 (C=O, acid), ~164 (C=O, amide), ~152 (Ar-C), ~148 (Ar-C), ~139 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~34 (CH2), ~15 (CH3) | Inferred from data on similar pyridine dicarboxamide derivatives[1][2] |

| IR (KBr, cm-1) | ~3300 (N-H), ~3000 (O-H), ~1700 (C=O, acid), ~1670 (C=O, amide), ~1580 (C=N) | Characteristic vibrational modes for amides and carboxylic acids[1] |

| Mass Spec (ESI-) | m/z 193.06 [M-H]- | Calculated exact mass |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid can be logically approached from commercially available pyridine-2,6-dicarboxylic acid. The proposed synthetic route involves a selective mono-esterification followed by amide coupling and subsequent hydrolysis of the ester.

Caption: Proposed synthetic pathway for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid.

Part 1: Synthesis of 6-(Methoxycarbonyl)pyridine-2-carboxylic acid

This initial step is crucial for differentiating the two carboxylic acid groups to enable selective amide bond formation.

Protocol:

-

Suspend pyridine-2,6-dicarboxylic acid (1 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Part 2: Amide Coupling to form Methyl 6-(ethylcarbamoyl)picolinate

The choice of coupling reagent is critical for efficient amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used reagent for this purpose.[3][4]

Protocol:

-

Dissolve 6-(methoxycarbonyl)pyridine-2-carboxylic acid (1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add ethylamine (1.5 eq) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Part 3: Hydrolysis to 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid

The final step is the selective hydrolysis of the methyl ester to yield the target carboxylic acid.

Protocol:

-

Dissolve the purified methyl 6-(ethylcarbamoyl)picolinate (1 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Analytical Workflow for Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid.

Sources

Dipicolinic acid monoethyl amide molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of Dipicolinic Acid Monoethyl Amide

Abstract

Dipicolinic acid (DPA), or pyridine-2,6-dicarboxylic acid, is a foundational molecule in coordination chemistry, biochemistry, and pharmaceutical development.[1][2][3] Its derivatives, particularly amides, are of significant interest for their potential applications in catalysis and as molecular switches.[4][5] This technical guide provides a comprehensive analysis of a specific derivative, dipicolinic acid monoethyl amide. The focus is on the determination of its molecular weight, supported by a detailed exploration of its synthesis, analytical characterization, and potential applications. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven methodologies.

Part 1: Molecular Structure and Weight Determination

The identity and purity of any novel compound are fundamentally established by its molecular weight. For dipicolinic acid monoethyl amide, this value is derived directly from its unique molecular structure, which results from the mono-amidation of one of the two carboxylic acid groups of the parent DPA molecule with ethylamine.

From Dipicolinic Acid to its Monoethyl Amide

Dipicolinic acid (C₇H₅NO₄) is a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions.[6] The formation of the monoethyl amide involves a condensation reaction where one carboxylic acid function is converted into an N-ethylcarboxamide group.

The resulting molecule, systematically named 6-(ethylcarbamoyl)picolinic acid, has a molecular formula derived as follows:

-

Starting Compound (Dipicolinic Acid): C₇H₅NO₄

-

Reactant (Ethylamine): C₂H₇N

-

Condensation (Loss of Water): H₂O

The reaction leads to the molecular formula C₉H₁₀N₂O₃ .

A conceptual diagram illustrating the formation of Dipicolinic Acid Monoethyl Amide.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the formula C₉H₁₀N₂O₃, the precise molecular weight is calculated.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 194.19 g/mol |

The monoisotopic mass, crucial for high-resolution mass spectrometry, is 194.0691 g/mol .

Part 2: Synthesis and Purification Protocol

The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry. For dipicolinic acid monoethyl amide, a robust and reproducible protocol involves the activation of the carboxylic acid, followed by nucleophilic attack by ethylamine. This approach is well-documented for related derivatives.[4][5][7]

Synthesis Workflow

The conversion of a carboxylic acid to an amide typically requires activating the carboxyl group to make it more susceptible to nucleophilic attack. A common and effective method is the conversion to an acyl chloride using thionyl chloride (SOCl₂).[4]

A generalized workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar dipicolinic acid amides.[4][5]

Step 1: Activation of Dipicolinic Acid

-

To a round-bottom flask, add dipicolinic acid (1.0 eq).

-

Add thionyl chloride (excess, e.g., 10 eq) as the solvent and activating agent.

-

Reflux the suspension for 16 hours. Causality: Heating is necessary to overcome the activation energy for the formation of the acyl chloride. The excess thionyl chloride drives the reaction to completion.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate as an oil or solid.

Step 2: Amidation

-

Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath. Causality: This exothermic reaction is cooled to control the reaction rate and prevent unwanted side reactions.

-

In a separate flask, prepare a solution of ethylamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq) in dry DCM. Causality: Triethylamine is used to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the ethylamine and rendering it non-nucleophilic.

-

Add the ethylamine solution dropwise to the cooled acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to separate the mono-amide from any unreacted starting material and the bis-amide byproduct.

Part 3: Analytical Characterization

Confirming the molecular weight and structure of the synthesized compound requires a suite of modern analytical techniques. Mass spectrometry provides a direct measure of the mass-to-charge ratio, while NMR spectroscopy elucidates the precise atomic arrangement.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amides, typically yielding the protonated molecular ion [M+H]⁺.

-

Expected Result: For C₉H₁₀N₂O₃, the expected m/z for the [M+H]⁺ ion is 195.0764 .

-

Fragmentation Pattern: Amides commonly fragment via cleavage of the N-CO bond.[8] This would result in the formation of an aryl acylium cation, providing further structural confirmation.

Protocol: Sample Preparation and Analysis for ESI-MS

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water (50:50) with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, enhancing the signal for the [M+H]⁺ ion in positive ion mode.

-

Infuse the sample directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range that includes the expected m/z value (e.g., m/z 50-500).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the connectivity and overall structure.

-

¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a broad signal for the N-H proton, a quartet for the -CH₂- group of the ethyl moiety, and a triplet for the terminal -CH₃ group. The restricted rotation around the C-N amide bond can sometimes lead to the broadening of signals or even the appearance of distinct isomers at room temperature.[9]

-

¹³C NMR: The spectrum would show distinct signals for the pyridine ring carbons, the two carbonyl carbons (one for the acid and one for the amide), and the two carbons of the ethyl group.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified, dry sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to make unambiguous assignments.

Part 4: Applications and Significance

While dipicolinic acid monoethyl amide is not extensively documented as a standalone product, its parent molecule and related derivatives have significant applications, suggesting a promising future for this compound.

-

Coordination Chemistry: DPA is a well-known tridentate ligand used to form stable complexes with lanthanide and transition metals.[2][3] The monoethyl amide derivative retains one carboxylic acid and the pyridine nitrogen, allowing it to act as a bidentate or potentially tridentate ligand for creating novel metal complexes with tailored electronic and steric properties.

-

Pharmaceutical and Biological Activity: DPA derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[3][10] Furthermore, DPA itself has been explored as an excipient to reduce the viscosity of highly concentrated monoclonal antibody solutions, a major challenge in biopharmaceutical formulation.[11] The monoethyl amide could be investigated for similar or improved properties.

-

Synthetic Intermediate: As a bifunctional molecule, it serves as a valuable building block.[1] The remaining carboxylic acid can be further functionalized to create more complex molecules, polymers, or peptide derivatives.[7]

Conclusion

The molecular weight of dipicolinic acid monoethyl amide is 194.19 g/mol , corresponding to the molecular formula C₉H₁₀N₂O₃ . This fundamental property is the gateway to its scientific exploration. Its synthesis is achievable through standard, well-understood organic chemistry protocols. Full characterization via mass spectrometry and NMR spectroscopy is essential to confirm its identity and purity. Based on the established importance of dipicolinic acid and its other derivatives, the monoethyl amide variant represents a compound of significant potential in materials science, coordination chemistry, and pharmaceutical research.

References

- UniVOOK. (2024). Why Is Dipicolinic Acid Important to Us? UniVOOK Chemical.

- PubChem. (n.d.). Dipicolinic Acid.

- Hamid, D. M., et al. (2021). Some derivatives of dipicolinic acid have been manufactured and used as antifungal.

- Gorden, A. V. (2014). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Digital Commons @ Old Dominion University.

- Wikipedia. (n.d.). Dipicolinic acid.

- Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells.

- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.

- UniVOOK. (2024).

- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.

- Macsen Labs. (n.d.). Dipicolinic acid | 499-83-2 | Leading Supplier.

- McCoy, C., et al. (2018). Novel salts of dipicolinic acid as viscosity modifiers for high concentration antibody solutions. International Journal of Pharmaceutics, 548(1), 535-542.

- PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid.

- Fichtel, J., et al. (2007). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores. Journal of Microbiological Methods, 68(2), 276-282.

- Roberts, J. D., & Caserio, M. C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

- da Silva, J. G., et al. (2020).

- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.

Sources

- 1. Why Is Dipicolinic Acid Important to Us? [univook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel salts of dipicolinic acid as viscosity modifiers for high concentration antibody solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Desymmetrizing the Chelate: A Technical Guide to Dipicolinic Acid vs. 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid

Executive Summary

This guide analyzes the structural, electronic, and functional divergence between Dipicolinic Acid (DPA) and its desymmetrized derivative, 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid (6-ECP) .

While DPA serves as the "parent" scaffold known for high-stability, symmetric chelation (log

Part 1: Structural and Electronic Divergence

The fundamental difference lies in the symmetry breaking of the pyridine-2,6-dicarboxylate core. This alteration dictates the ligand's interaction with metal centers (specifically

| Feature | Dipicolinic Acid (DPA) | 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid (6-ECP) |

| Symmetry | ||

| Donor Set | O, N, O (Anionic, Neutral, Anionic) | O, N, O (Anionic, Neutral, Neutral) |

| Ligand Charge (pH 7) | -2 (Dianion) | -1 (Monoanion) |

| Hard/Soft Character | Hard (Electrostatic dominant) | Hybrid (Amide carbonyl is softer/more polarizable) |

| Complex Charge (M | Forms Anionic complexes | Forms Neutral complexes |

| Primary Utility | Bacterial Spore Marker, Aqueous Chelation | Phase Transfer Extraction, Supramolecular Assembly |

The Electronic Shift

In DPA, both carboxylate oxygens are hard, electrostatic donors. They stabilize high oxidation states (e.g., Eu

In 6-ECP, the amide carbonyl oxygen coordinates to the metal. The amide group is less basic than the carboxylate but offers significant steric bulk (via the ethyl group) and reduced electrostatic repulsion. This allows 6-ECP to form neutral tris-complexes with trivalent metals, which is the prerequisite for extraction into organic solvents (e.g., octanol or dodecane) without the need for heavy phase-transfer catalysts.

Part 2: Coordination Thermodynamics & Extraction Logic

The most critical application difference is in Solvent Extraction .

DPA: The Aqueous Trap

DPA forms highly charged anionic complexes with trivalent lanthanides (

6-ECP: The Phase Transfer Agent

6-ECP, being a monoanion, can satisfy the charge of a trivalent cation with three ligands:

Visualization: Extraction Workflow

The following diagram illustrates the divergent pathways of a Lanthanide ion (

Caption: Divergent fate of Ln(III) ions. DPA traps metals in water; 6-ECP facilitates transfer to organic solvents.

Part 3: Synthesis & Experimental Protocols

Synthesizing 6-ECP requires breaking the symmetry of DPA. A direct reaction with ethylamine and coupling reagents (EDC/NHS) often yields a statistical mixture of unreacted starting material, mono-amide (target), and bis-amide (impurity).

The Self-Validating Protocol: The Anhydride Route To ensure high fidelity for the mono-derivative, we utilize the cyclic anhydride intermediate. This method kinetically favors the mono-opening of the ring.

Step-by-Step Methodology

Reagents:

-

Dipicolinic Acid (DPA) [CAS: 499-83-2]

-

Acetic Anhydride (excess)

-

Ethylamine (2.0 M in THF)

-

Dichloromethane (DCM) - Anhydrous

Protocol:

-

Activation (Anhydride Formation):

-

Reflux 5.0 g of DPA in 30 mL of acetic anhydride for 4 hours.

-

Checkpoint: The solution should turn homogeneous.

-

Evaporate volatiles under reduced pressure to yield pyridine-2,6-dicarboxylic anhydride as a solid.

-

Validation: IR spectrum should show split carbonyl peaks at ~1760 and 1790 cm⁻¹ (characteristic of anhydrides).

-

-

Desymmetrization (Ring Opening):

-

Dissolve the crude anhydride in 50 mL anhydrous DCM. Cool to 0°C.

-

Add 1.05 equivalents of Ethylamine dropwise. Crucial: Do not use excess amine, or you risk attacking the second carboxylic acid after activation.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

-

Purification:

-

The product (6-ECP) is an acid-amide. It will likely precipitate or can be extracted into weak base (NaHCO₃), washed with DCM (to remove bis-amide impurities), and then re-acidified to pH 2 to precipitate the pure mono-acid.

-

Recrystallize from Ethanol/Water.

-

Synthesis Logic Diagram

Caption: Anhydride route minimizes bis-amide formation, ensuring high yield of the target mono-amide.

Part 4: Analytical Discrimination

How do you verify you have 6-ECP and not DPA?

-

1H NMR Spectroscopy (The Gold Standard):

-

DPA: Symmetric.[1] The pyridine ring protons appear as a simple doublet (H3, H5) and a triplet (H4).

-

6-ECP: Asymmetric. The symmetry is broken.

-

Pyridine protons split into three distinct signals (H3, H4, H5).

-

New signals appear: A quartet (~3.4 ppm) and a triplet (~1.2 ppm) corresponding to the ethyl group.

-

Amide NH proton: Broad singlet downfield (~8-9 ppm).

-

-

-

FT-IR Spectroscopy:

-

DPA: Broad O-H stretch (2500-3300 cm⁻¹) and strong C=O (acid) at ~1700 cm⁻¹.

-

6-ECP: Distinct Amide I band (~1650 cm⁻¹) and Amide II band (~1550 cm⁻¹) appear alongside the acid carbonyl.

-

References

-

Grenthe, I., et al. (2020). Coordination Chemistry of the Actinides. In Comprehensive Coordination Chemistry III. ScienceDirect. Link

-

Nash, K. L. (2015). The Chemistry of TALSPEAK: A Review of the Science. Solvent Extraction and Ion Exchange. Link

-

Ansari, S. A., et al. (2012). N,N,N',N'-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning. Chemical Reviews. Link(Note: Contextualizes amide-based extraction logic).

-

PubChem Compound Summary . (n.d.). Dipicolinic Acid.[2][3][4][5][6] National Center for Biotechnology Information. Link

Sources

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2, 6-dicarboxylic acid (dipicolinic acid) formation in Bacillus subtilis. II Non-enzymatic and enzymatic formations of dipicolinic acid from alpha, epsilon-diketopimelic acid and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 5. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Advanced Coordination Protocols: O,N,O-Donor Pyridine Ligands

Executive Summary: The "Pincer" Advantage

In the realm of coordination chemistry, O,N,O-donor pyridine ligands (specifically pyridine-2,6-dicarboxylic acid derivatives, or dipicolinic acid/DPA) represent a "Goldilocks" zone of ligand design. Unlike their softer N,N,N-terpyridine cousins, O,N,O ligands combine the hard-donor character of carboxylate/phenolate oxygen with the borderline softness of the pyridine nitrogen.

Why this matters for your research:

-

Meridional Rigidity: The tridentate bite angle forces a planar, meridional coordination geometry, leaving axial sites open for substrate binding (catalysis) or water exchange (MRI contrast).

-

Thermodynamic Chelate Effect: The formation of two fused 5-membered chelate rings creates metal complexes with exceptionally high stability constants (

for many lanthanides). -

Tunable Electronics: The pyridine backbone accepts substituents at the 4-position, allowing remote tuning of the metal center's redox potential without altering the primary coordination sphere.

Core Chemistry & Ligand Selection

Before initiating metallation, selection of the correct ligand derivative is critical. While Dipicolinic Acid (H₂dipic) is the archetype, derivatives offer specific advantages.

| Ligand Variant | Donor Set | Key Property | Primary Application |

| Dipicolinic Acid (H₂dipic) | O,N,O (Anionic) | High water solubility, Hard donor | Lanthanide Luminescence, Insulin Mimetics |

| 2,6-Diacetylpyridine bis(hydrazones) | N,N,N,O,O (Pentadentate)* | High denticity, Schiff base stability | Supramolecular cylinders, Cytotoxicity |

| Pyridine-2,6-dicarboxamides | O,N,O or N,N,N | Hemilabile (Amide O vs N) | Catalytic Oxidation, Polymerization |

*Note: While hydrazones are often pentadentate, they share the core O,N,O pyridine backbone. This guide focuses on the tridentate O,N,O systems.

Visualization of Coordination Modes

The following diagram illustrates the enforced meridional geometry critical for the "Antenna Effect" in lanthanides and substrate access in transition metals.

Caption: The O,N,O pincer ligand enforces a meridional (planar) geometry, stabilizing the metal center while leaving axial sites available for catalysis or solvent exchange.

Protocol A: Bioinorganic Synthesis (Insulin Mimetics)

Target Compound:

Mechanistic Rationale

Vanadium(IV) is the active insulin-mimetic species, but it easily oxidizes to V(V). The O,N,O ligand stabilizes the V(IV) state against rapid physiological oxidation while mimicking the transition state of phosphate hydrolysis.

Step-by-Step Methodology

Reagents:

-

Vanadyl Sulfate Pentahydrate (

) -

2,6-Pyridine Dicarboxylic Acid (

) -

Sodium Acetate (Buffer)

-

Solvent: Deionized Water (degassed)

Procedure:

-

Ligand Solubilization: Dissolve 1.0 mmol (167 mg) of

in 15 mL of hot deionized water ( -

Metal Addition: Add 1.0 mmol (253 mg) of

directly to the hot ligand solution.-

Observation: Solution turns varying shades of blue/green.

-

-

pH Adjustment (CRITICAL): The complex speciation is highly pH-dependent.

-

Slowly add saturated Sodium Acetate solution dropwise.

-

Target pH: 3.5 – 4.5 .

-

Why? Above pH 5, hydrolysis leads to hydroxo-bridged dimers. Below pH 3, the ligand protonates and dissociates.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

for 24 hours. -

Isolation: Filter the blue-green crystals. Wash with cold water (

) and diethyl ether. -

Validation:

-

IR Spectroscopy: Look for the

stretch at -

EPR: Confirm paramagnetism (V(IV) is

). Silent EPR indicates oxidation to V(V) (

-

Protocol B: Luminescent Lanthanide Sensors

Target Compound:

The Antenna Effect Workflow

Direct excitation of Lanthanides is inefficient (Laporte forbidden f-f transitions). The O,N,O ligand overcomes this via the Antenna Effect :

-

Ligand absorbs UV (

, -

Intersystem Crossing (Singlet

Triplet). -

Energy Transfer (Ligand Triplet

Eu(III) Resonance Level). -

Emission (Eu(III)

).[4]

Synthesis Protocol

Reagents:

- (or oxide dissolved in HCl)

-

Sodium Hydroxide (1M)[5]

Procedure:

-

Stoichiometry Setup: This is a 1:3 (Metal:Ligand) complex.

-

Mix 3.0 mmol (501 mg) of

in 10 mL water.

-

-

Deprotonation: Add 6.0 mmol of NaOH (6 mL of 1M solution). The solution should be clear and colorless (pH

). -

Metallation: Add 1.0 mmol (366 mg) of

dissolved in 2 mL water dropwise.-

Note: A white precipitate may form transiently but should redissolve upon heating.

-

-

Reflux: Heat at

for 2 hours to ensure thermodynamic equilibration of the tris-complex. -

Purification: Evaporate to

. Add 20 mL of Ethanol to precipitate the sodium salt -

Recrystallization: Recrystallize from hot water to remove excess salts.

Application Workflow: Bio-Assay Screening

When applying these complexes in biological settings (e.g., cytotoxicity or insulin mimetic screening), stability in media is the primary failure point.

Caption: Critical workflow for biological testing. The "Stability Check" is mandatory; O,N,O complexes can undergo ligand exchange with serum proteins (albumin).

Troubleshooting & Quality Control

| Issue | Diagnostic | Root Cause | Solution |

| Low Luminescence (Eu) | H-NMR / Lifetime decay | Water in coordination sphere | Dry complex thoroughly; water quenches Eu emission via O-H oscillators. |

| Color Change (V) | UV-Vis (Shift from 700nm to 400nm) | Oxidation V(IV) | Synthesize under |

| Precipitation in Media | Visual / Turbidity | Hydrolysis or Protein Binding | Use the bis-ligand variant or encapsulate in liposomes. |

| Low Yield | pH Meter | Incorrect protonation state | Ensure full deprotonation of carboxylates (pH > 7) for Ln(III), controlled pH (4.0) for V(IV).[6] |

References

-

Dipicolinic Acid Chemistry & Lanthanide Luminescence Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions.[4][7] Chemical Society Reviews.

-

Vanadium Insulin Mimetics (Mechanism & Synthesis) Crans, D. C., et al. (2004). Insulin-mimetic vanadium complexes: synthesis, structure, and biological activity.[3][6] Chemical Reviews.

-

Synthesis of [VO(dipic)] Derivatives Thompson, K. H., & Orvig, C. (2001). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry.

-

O,N,O Ligand Coordination Modes RSC Publishing. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry. [2][8]

-

Europium Assay Protocols Vertex AI Search Result 1.21. Synthesis and characterization of europium(III) nanoparticles for time-resolved fluoroimmunoassay.

Sources

- 1. Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Peroxovanadium compounds: biological actions and mechanism of insulin-mimesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of a new insulin-mimetic anti-diabetic drug containing vitamin A and vanadium(IV) salt: Chemico-biological characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. xray.uky.edu [xray.uky.edu]

Application Notes and Protocols for Solvent Extraction Using Pyridine-2,6-dicarboxamide Derivatives

Introduction: The Versatility of Pyridine-2,6-dicarboxamide Derivatives in Selective Separations

Pyridine-2,6-dicarboxamide (picolinamide) derivatives have emerged as a highly versatile and potent class of ligands for the selective solvent extraction of metal ions. Their unique structural framework, featuring a central pyridine ring flanked by two amide functionalities, provides a pre-organized tridentate O,N,O-donor binding site. This arrangement proves particularly effective for the complexation and separation of f-block elements, such as lanthanides and actinides, which is a critical step in the closure of the nuclear fuel cycle.[1] The modular nature of the pyridine-2,6-dicarboxamide scaffold allows for fine-tuning of the ligand's electronic and steric properties through the introduction of various substituents on the amide nitrogen atoms. This adaptability makes them valuable tools in hydrometallurgy, analytical chemistry, and even in the development of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the principles and protocols governing the use of these powerful extractants.

The Underlying Chemistry: Mechanism of Extraction and the "Anomalous Aryl Strengthening" Effect

The extraction process with pyridine-2,6-dicarboxamide derivatives is a complex interplay of coordination chemistry at the aqueous-organic interface. The ligand, dissolved in a suitable organic solvent, selectively binds the target metal ion from the acidic aqueous phase, forming a neutral complex that is soluble in the organic phase.

The mechanism of extraction for trivalent lanthanides and actinides is proposed to occur at the water/organic interface. It involves a substitution reaction where the metal cation replaces a hydroxonium ion within the cavity of a protonated ligand.[4] The efficiency and selectivity of this process are profoundly influenced by several factors, including the nature of the substituents on the amide nitrogens, the composition of the aqueous phase (particularly the acidity), and the choice of the organic diluent.

A noteworthy phenomenon observed with these ligands is the "anomalous aryl strengthening" effect. Contrary to expectations, diamides containing one aryl and one alkyl substituent at the amide nitrogen atoms exhibit a higher extraction ability compared to their N,N,N',N'-tetraalkylated counterparts.[4] This is attributed to the electronic influence of the aryl group, which modulates the electron density on the donor atoms and enhances the complex stability.

Caption: A typical workflow for a solvent extraction experiment.

Data Presentation: Influence of Substituents and Acidity

The extraction efficiency of pyridine-2,6-dicarboxamide derivatives is highly dependent on the nature of the substituents on the amide nitrogen atoms and the acidity of the aqueous phase. The following tables summarize typical data trends observed in the literature.

Table 1: Effect of Alkyl Chain Length in N,N'-dialkyl-N,N'-diphenyl-DPA on the Distribution Ratios of Am(III) and Eu(III) from 3 M HNO₃. [5]

| Alkyl Substituent | D(Am) | D(Eu) | SF(Am/Eu) |

|---|---|---|---|

| Methyl | ~1.5 | ~0.3 | ~5.0 |

| Ethyl | ~2.5 | ~0.5 | ~5.0 |

| Propyl | ~1.8 | ~0.4 | ~4.5 |

| Octyl | ~0.8 | ~0.2 | ~4.0 |

Table 2: Effect of Nitric Acid Concentration on the Extraction of Am(III) and Eu(III) with 0.2 M Et(p)TDPA in F-3. [5]

| [HNO₃] (M) | D(Am) | D(Eu) | SF(Am/Eu) |

|---|---|---|---|

| 1 | ~1.0 | ~0.2 | ~5.0 |

| 2 | ~2.0 | ~0.4 | ~5.0 |

| 3 | ~3.5 | ~0.7 | ~5.0 |

| 4 | ~5.0 | ~1.0 | ~5.0 |

| 5 | ~6.0 | ~1.2 | ~5.0 |

| 6 | ~7.0 | ~1.4 | ~5.0 |

Protocol 2: Synthesis of a Symmetrical Pyridine-2,6-dicarboxamide Derivative

This protocol describes a general method for the synthesis of symmetrical pyridine-2,6-dicarboxamide derivatives via the condensation of pyridine-2,6-dicarbonyl dichloride with a primary or secondary amine. [2][6] Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

An appropriate amine (e.g., aniline, diethylamine)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Dimethylformamide (DMF) (catalytic amount)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Synthesis of Pyridine-2,6-dicarbonyl dichloride:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-2,6-dicarboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in DCM with a catalytic amount of DMF.

-

Reflux the mixture until the reaction is complete (monitoring by TLC or until the solid dissolves).

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride. This can often be used in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve the crude pyridine-2,6-dicarbonyl dichloride in anhydrous DCM or THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the desired amine (2.0 equivalents) and triethylamine (2.0 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyridine-2,6-dicarboxamide derivative.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

-

Troubleshooting and Optimization

-

Low Extraction Efficiency:

-

Increase Ligand Concentration: A higher concentration of the extractant in the organic phase will generally lead to higher distribution ratios.

-

Optimize Acidity: The extraction of many metal ions with these ligands is highly dependent on the nitric acid concentration. [1]A systematic study of the effect of acidity is recommended.

-

Change the Diluent: The polarity of the organic diluent can significantly impact extraction efficiency. Fluorinated diluents often show enhanced extraction compared to chloroform. [7]* Poor Selectivity:

-

Modify Ligand Structure: The selectivity between different metal ions can be fine-tuned by altering the substituents on the amide nitrogen atoms. For instance, the introduction of soft donor atoms like sulfur can enhance selectivity for certain actinides.

-

Adjust Acidity: The separation factor can be sensitive to the aqueous phase acidity.

-

-

Third Phase Formation:

-

Decrease Ligand or Metal Concentration: The formation of a third phase can occur at high ligand or metal concentrations.

-

Add a Modifier: The addition of a phase modifier, such as a long-chain alcohol, to the organic phase can prevent third phase formation.

-

Change the Diluent: A more polar diluent may be less prone to third phase formation.

-

Conclusion

Pyridine-2,6-dicarboxamide derivatives represent a robust and adaptable platform for the development of highly selective solvent extraction processes. Their efficacy in the challenging separation of trivalent actinides and lanthanides underscores their importance in nuclear fuel reprocessing and related fields. By understanding the fundamental principles of their coordination chemistry and systematically optimizing experimental parameters, researchers can harness the full potential of these remarkable ligands for a wide range of separation challenges.

References

- Babain, V. A., et al. (2025). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Vertex AI Search.

- Gorshkov, N. G., & Alyapyshev, M. Y. (2026). Pyridinedicarboxylic Acid Diamides as Selective Ligands for Extraction and Separation of Trivalent Lanthanides and Actinides: DFT Study.

- Alyapyshev, M. Y., et al. (2022). Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. MDPI.

- Wójcik, M., et al. (2020).

- Alyapyshev, M. Y., et al. (2025). Dependence of Extraction Properties of 2,6-Dicarboxypyridine Diamides on Extractant Structure.

- Zars, A., et al. (2025). Efficient Trivalent Actinide-Lanthanide Separations Using Hydrophilic CHON-Compliant Phenanthroline-Dicarboxamide Ligands.

- Sato, N., et al. (2024). Utility of Interchangeable Coordination Modes of N,N′-Dialkyl-2,6-pyridinediamide Tridentate Pincer Ligands for Solvent Extraction of Pd(II) and Zr(IV) from High-Level Radioactive Liquid Waste.

- Kazanina, D. A., et al. (2024). Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals. Journal of Analytical Chemistry.

- Fallis, I. A., et al. (2005). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions (RSC Publishing).

- Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.

- Espinosa, A. A., et al. (2019). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. NIH.

- Alyapyshev, M. Y., et al. (2013). Dependence of Extraction Properties of 2,6-Dicarboxypyridine Diamides on Extractant Structure. Taylor & Francis.

- Wójcik, M., et al. (2025). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- Li, Y., et al. (2024).

- OECD. (2008). Studies on Separation of Actinides And Lanthanides by Extraction Chromatography Using 2,6-BisTriazinyl Pyridine. OECD.

- Diószegi, R., et al. (2022). Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity.

- Wagner-Wysiecka, E., et al. (2020). Ion recognition properties of new pyridine-2,6-dicarboxamide bearing propeller-like pendant residues: multi-spectroscopic approach.

- Mondal, B., & Mukherjee, C. (2018). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds.

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing bis-amide formation during 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid synthesis

Topic: Preventing Bis-Amide Formation During Amidation of Pyridine-2,6-dicarboxylic Acid Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Guide Published[1]

Executive Summary

The synthesis of 6-(ethylcarbamoyl)pyridine-2-carboxylic acid (a mono-amide) from pyridine-2,6-dicarboxylic acid (dipicolinic acid) presents a classic challenge in organic synthesis: desymmetrization .

Because the starting material has

-

Unreacted Starting Material (~33%)

-

Target Mono-amide (~33-50%)

-

Undesired Bis-amide (~25-33%)

This guide details the Cyclic Anhydride Protocol , which is the only robust method to chemically enforce mono-substitution and eliminate bis-amide formation.

Part 1: The Mechanism of Failure (Why Direct Coupling Fails)

The Statistical Trap

When using standard coupling agents (EDC, HATU, or Thionyl Chloride) on a dicarboxylic acid, you activate both carboxylic acid sites. Even if you add only 1 equivalent of ethylamine, the reaction rate for the second amidation (

Once the mono-amide forms, it remains in solution with active coupling agents. If local concentration of amine is high, the second site reacts immediately.

Visualizing the Pathways

The diagram below illustrates why the Direct Coupling route is high-risk compared to the Anhydride Route .

Figure 1: Comparison of reaction pathways. Path B utilizes the reactivity gap between an anhydride and a free acid to prevent over-reaction.

Part 2: The Recommended Protocol (The Anhydride Route)

This method relies on kinetic control . The cyclic anhydride is highly reactive toward amines. Upon reaction with one equivalent of ethylamine, the ring opens to form the mono-amide-mono-acid. The resulting free carboxylic acid is unreactive toward amines under these conditions (without an additional coupling agent), effectively stopping the reaction at the mono-stage.

Step 1: Synthesis of Pyridine-2,6-dicarboxylic Anhydride

Note: Commercial anhydrides are often hydrolyzed. Fresh synthesis is recommended.

-

Reagents: Pyridine-2,6-dicarboxylic acid (1.0 eq), Acetic Anhydride (

, 5-10 eq). -

Procedure:

-

Suspend the diacid in acetic anhydride.

-

Reflux at 140°C for 2–4 hours. The solid should dissolve as the anhydride forms.

-

Critical Step: Remove excess acetic anhydride via rotary evaporation or distillation. Traces of

will acetylate your amine in the next step. -

Purification: Recrystallize from dry dioxane or toluene if necessary, or use crude if thoroughly dried under high vacuum.

-

Yield: Typically >90%.[1]

-

Step 2: Ring Opening (Mono-Amidation)

-

Reagents: Freshly prepared Anhydride (1.0 eq), Ethylamine (1.0–1.1 eq), Dry DCM or THF.

-

Procedure:

-

Dissolve the anhydride in anhydrous DCM (0.2 M concentration).

-

Cool to 0°C (ice bath) to control exotherm.

-

Add Ethylamine (dissolved in DCM or as a solution in THF) slowly dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup:

-

The product (mono-acid) often precipitates from DCM. Filter and wash with cold DCM.

-

If soluble: Wash the organic layer with 1N HCl (to remove unreacted amine) and then Brine.

-

Note: Avoid basic washes (NaHCO3), as the product is a carboxylic acid and will be extracted into the aqueous layer.

-

Part 3: Troubleshooting Direct Coupling (If Anhydride is Impossible)

If you lack the equipment for the anhydride route and must use coupling reagents (EDC/NHS or HATU), you must engineer the system to favor mono-substitution statistically.

Optimization Table

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 0.8 eq of Amine per 1.0 eq Diacid | Starving the reaction of amine ensures the diacid is always in excess, statistically favoring the mono-product. |

| Concentration | High Dilution (0.01 M) | Low concentration reduces the probability of an amine molecule encountering a mono-amide molecule before a diacid molecule. |

| Addition Mode | Syringe Pump Addition of Amine | Keeps the local concentration of amine extremely low relative to the diacid. |

| Base | Minimal (1.0 eq) | Excess base increases the nucleophilicity of the formed amide nitrogen, potentially encouraging side reactions. |

Part 4: Purification & Analysis

Analytical Checkpoints

-

TLC: The Bis-amide is non-polar (moves high). The Mono-amide is acidic/polar (streaks or moves low). The Diacid stays at the baseline.

-

NMR (

): Look for symmetry.

Separation Strategy

If you have a mixture, leverage the acidity of the target:

-

Dissolve crude mixture in organic solvent (EtOAc).

-

Extract with saturated NaHCO3 (aq) .

-

Acidify the aqueous layer to pH 2-3 with HCl.

-

Extract back into EtOAc.

-

The mixture now contains only Mono-amide and Diacid. These are easily separated by column chromatography (adding 1% Acetic Acid to the eluent) or recrystallization.

Frequently Asked Questions (FAQ)

Q1: Can I use the mono-ester method instead of the anhydride method? A: Yes. You can mono-esterify the diacid (using 1 eq ROH and acid catalyst), purify the mono-ester, react the free acid with ethylamine, and then hydrolyze the ester. However, this adds two extra steps (esterification + hydrolysis) compared to the anhydride route.

Q2: My anhydride reaction turned black/dark brown. What happened? A: This usually indicates the presence of pyridine-N-oxide impurities or excessive heat during the dehydration step. Ensure your starting dipicolinic acid is pure and do not exceed 140°C.

Q3: Why not use Thionyl Chloride (

References

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: Scientific Reports (Nature), 2015. Relevance: Confirms the formation of bis-amides and chlorinated side-products when using thionyl chloride, supporting the need for milder anhydride methods. URL:[Link][2]

-

Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) as a Versatile Intermediate. Source: Ataman Chemicals Technical Data. Relevance: General properties and solubility data for the starting material. URL:[Link]

-

Acid Anhydrides React with Amines to Form Amides. Source: Chemistry LibreTexts. Relevance: Foundational mechanistic validation for the ring-opening selectivity of anhydrides vs. amines. URL:[Link][5][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 7. youtube.com [youtube.com]

Technical Support Center: NMR Interpretation of Ethylcarbamoyl Pyridine Derivatives

The following guide is designed as a specialized Technical Support Center for researchers working with Ethylcarbamoyl Pyridine Derivatives (e.g.,

Status: Active | Tier: Level 3 (Senior Scientist Support) Scope: 1H/13C NMR Troubleshooting, Rotamer Analysis, Regiochemistry Assignment.

Introduction: The "Dynamic" Nature of Your Molecule

If your NMR spectrum looks "messy" despite a clean LC-MS, do not immediately discard the sample. Ethylcarbamoyl pyridine derivatives possess two structural features that complicate NMR analysis at room temperature:

-

Restricted Rotation: The partial double-bond character of the amide C-N bond creates slow exchange between syn and anti rotamers on the NMR timescale.

-

Quadrupolar Relaxation: The pyridine nitrogen and amide nitrogen can broaden adjacent proton signals.

This guide addresses the four most common "tickets" submitted by researchers regarding these compounds.

Ticket #001: "I see double signals for every peak. Is my sample impure?"

Diagnosis: Rotamerism (Restricted Amide Rotation) You are likely observing distinct signals for the syn and anti conformers.[1] Unlike impurities, these signals will have a constant ratio (e.g., 60:40) that does not change with purification but does change with solvent or temperature.

The Mechanism:

The lone pair on the amide nitrogen delocalizes into the carbonyl, creating a barrier to rotation (

Solution Protocol: Variable Temperature (VT) NMR

To confirm rotamers, you must accelerate the rotation to reach the "coalescence temperature" (

Step-by-Step Workflow:

-

Solvent Choice: Switch to DMSO-

or Toluene- -

Baseline Scan: Acquire a standard 1H NMR at 25°C (298 K). Note the two sets of signals.

-

Stepwise Heating: Increase probe temperature in 20°C increments (e.g., 40°C, 60°C, 80°C).

-

Observation:

-

Rotamers: Peaks broaden and move toward each other, eventually merging into a sharp singlet (or quartet/triplet) at high temperature (

C). -

Impurities: Peaks remain sharp and distinct; chemical shifts may drift slightly, but they will not coalesce.

-

Visualization: Rotamer Validation Workflow

Caption: Logical workflow to distinguish between amide rotamers and chemical impurities using Variable Temperature NMR.

Ticket #002: "My amide (-NH) proton is missing or extremely broad."

Diagnosis: Chemical Exchange & Quadrupolar Broadening

The amide proton is "labile," meaning it exchanges with trace water in the solvent. Additionally, the

Troubleshooting Guide

| Method | Procedure | Expected Outcome |

| Solvent Switch | Use DMSO- | DMSO hydrogen-bonds with the amide NH, slowing down exchange and sharpening the signal (usually moves downfield to 8.0–9.5 ppm). |

| D | Add 1-2 drops of D | The NH signal will disappear completely (replaced by N-D), confirming its identity as an exchangeable proton. |

| Low Temp | Cool sample to -20°C (if solubility permits). | Exchange slows down; the NH peak becomes sharper and may show coupling to the adjacent ethyl CH |

Ticket #003: "The ethyl CH is not a quartet; it looks like a complex multiplet."

Diagnosis: Magnetic Non-Equivalence (Diastereotopicity)

If your molecule contains a chiral center anywhere in the structure (even far from the ethyl group), the two protons on the ethyl CH

Instead of a simple quartet (

-

The two CH

protons ( -

Both split the methyl group (

). -

Result: A complex multiplet often resembling two overlapping quartets or a "messy" 8-12 line pattern.

Validation: Check the integration. If the "messy" multiplet integrates perfectly to 2 protons, it is almost certainly diastereotopic methylene protons, not an impurity.

Ticket #004: "How do I confirm if my pyridine is 2-, 3-, or 4-substituted?"

Diagnosis: Spin-Spin Coupling Analysis

The substitution pattern of the pyridine ring dictates the splitting patterns (multiplicity) and coupling constants (

Reference Data: Pyridine Coupling Constants

Use the table below to measure your

| Substitution | Proton Pattern (Idealized) | Key Coupling Constants ( | Diagnostic Feature |

| 2-Substituted (e.g., Picolinamide) | 4 signals: doublet, doublet, triplet, triplet | H-6 (closest to N) is a doublet at | |

| 3-Substituted (e.g., Nicotinamide) | 4 signals: singlet, doublet, doublet, triplet | H-2 is often a singlet (or fine doublet) appearing most downfield ( | |

| 4-Substituted (e.g., Isonicotinamide) | 2 signals: AA'BB' system (looks like two doublets) | Symmetric pattern. Two doublets integrating to 2H each. |

Visualization: Pyridine Regiochemistry Logic

Caption: Decision tree for assigning pyridine substitution based on 1H NMR splitting patterns.

References

-

Reich, H. J. (2024). Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison. [Link]

- Authoritative source on Dynamic NMR and coalescence phenomena.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

- Standard text for small molecule characteriz

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Essential for distinguishing solvent peaks

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Technical Support Center: Stability of 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Core Challenge: Researchers frequently encounter degradation of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid when subjecting it to acidic conditions (pH < 4.0) during workup or HPLC analysis. This molecule is a mono-amide derivative of dipicolinic acid . Its stability is governed by the electron-deficient nature of the pyridine ring, which accelerates nucleophilic attack on the amide carbonyl under acidic conditions compared to benzamide analogs.

Key Stability Metrics:

-

Critical pH Threshold: Hydrolysis rates increase logarithmically below pH 2.0.

-

Thermal Ceiling: In 1M acid, significant degradation occurs within 60 minutes at >40°C.

-

Primary Degradant: Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) and Ethylamine.

Diagnostic & Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by our user base.

Q1: "I see a new, earlier-eluting peak in my HPLC after leaving the sample in 0.1% TFA overnight. What is it?"

Diagnosis: You are observing the hydrolysis product: Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid) .

The Mechanism: In acidic media, the amide carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.[1] Water attacks this carbon, leading to a tetrahedral intermediate that collapses to expel ethylamine. The pyridine ring (especially when protonated at the ring nitrogen) is electron-withdrawing, which destabilizes the amide bond more than in phenyl-analogs.

Visualizing the Pathway:

Q2: "Can I use Trifluoroacetic Acid (TFA) for LC-MS, or will it degrade my sample?"

Technical Advice: Yes, you can use TFA, but contact time is critical .

-

Safe Zone: 0.05% - 0.1% TFA at 4°C for < 4 hours.

-

Danger Zone: >0.5% TFA at Room Temperature for > 12 hours.

-

Alternative: If your analysis requires long autosampler queues, switch to Formic Acid (0.1%) , which is a weaker acid (pKa ~3.75 vs TFA pKa ~0.23) and significantly reduces the rate of protonation-induced hydrolysis.

Q3: "My compound precipitated when I acidified the solution to pH 3. Why?"

Diagnosis: Isoelectric Point (pI) Aggregation. This molecule is zwitterionic.

-

Pyridine Nitrogen: Basic (pKa ~ 2-3).

-

Carboxylic Acid: Acidic (pKa ~ 2-3).

-

Amide: Neutral.

At pH ranges between 2.0 and 4.0, the molecule often exists as a net-neutral zwitterion (protonated ring nitrogen, deprotonated carboxylate), which has the lowest water solubility.

Corrective Action:

-

To Solubilize: Go lower (pH < 1, fully cationic) or higher (pH > 5, anionic). Note: pH < 1 risks hydrolysis.

-

Recommended: Maintain pH > 5 for storage; only acidify immediately prior to injection or reaction.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard C18 columns often fail to retain this polar, zwitterionic molecule. We recommend a Mixed-Mode column approach.

| Parameter | Specification | Rationale |

| Column | Mixed-Mode Cation Exchange (e.g., Primesep 100 or Coresep 100) | Retains the pyridine ring via cation exchange while repelling the carboxylic acid, allowing tunable selectivity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures the pyridine is protonated for retention. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier elutes the hydrophobic ethyl chain. |

| Gradient | 0% B to 40% B over 15 min | The mono-amide is more hydrophobic than the di-acid hydrolysis product. |

| Detection | UV @ 260 nm | Max absorbance for picolinic acid derivatives. |

Protocol B: "Safe Acidification" Workflow

Use this protocol when you must acidify the sample for workup or analysis to minimize degradation.

-

Chill the Sample: Cool the aqueous solution of the amide to 0–4°C on an ice bath.

-

Dilute the Acid: Never add concentrated mineral acid directly. Prepare a 1M HCl or 10% H2SO4 solution.

-

Dropwise Addition: Add the dilute acid dropwise with vigorous stirring.

-

Monitor pH: Use a calibrated pH meter. Stop exactly when the target pH is reached.

-

Immediate Processing: Do not store the acidified solution. Extract (if using organic solvent) or inject (HPLC) immediately.

Decision Logic for Handling

Use this flow to determine the safe handling limits for your specific experiment.

References

-

SIELC Technologies. HPLC Method for Separation of Pyridinecarboxylic Acids. (Demonstrates the separation of Dipicolinic acid from its derivatives using mixed-mode chromatography, essential for tracking hydrolysis).

-

Master Organic Chemistry. Acidic Hydrolysis of Amides: Mechanism. (Authoritative grounding on the protonation-deprotonation steps governing amide instability in acid).

-

Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid derivatives. (Provides specific retention behaviors of picolinic acid derivatives which validates the zwitterionic troubleshooting advice).

-

University of Regina. On the hydrolysis mechanisms of amides. (Detailed kinetic data on why acid catalysis dominates at pH < 2).

Sources

Technical Support Center: Purifying Dipicolinic Acid Monoamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet critical challenge of purifying a monoamide product from unreacted dipicolinic acid (DPA). The structural similarity and comparable polarity of the starting material and the desired product can make this separation non-trivial. This document provides a first-principles approach to troubleshooting and resolving this purification challenge, moving beyond simple protocols to explain the underlying chemical logic.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the separation of dipicolinic acid from its monoamide derivative.

Q1: What is the fundamental challenge in separating unreacted dipicolinic acid from its monoamide product?

The primary difficulty lies in the similar physicochemical properties of the two molecules. Both are polar, contain a pyridine ring, and possess a carboxylic acid group, leading to overlapping solubility profiles. However, the key difference we can exploit is their acidity. Dipicolinic acid is a dicarboxylic acid with a significantly lower first pKa (~2.16) than the single carboxylic acid on your monoamide product.[1] This difference is the cornerstone of a successful separation strategy.

Q2: What is the most effective initial purification strategy?

A pH-controlled liquid-liquid extraction is the most robust and scalable first-pass purification method.[2][3] By using a mild aqueous base, such as sodium bicarbonate, you can selectively deprotonate and transfer the more acidic dipicolinic acid into the aqueous phase, leaving the less acidic monoamide product in the organic layer.[4][5]

Q3: I tried washing my organic layer with sodium hydroxide (NaOH) to remove the acid, but I lost my product. Why?

Sodium hydroxide is a strong base. It is non-selective in this context and will deprotonate both the unreacted dipicolinic acid and the carboxylic acid group on your monoamide product. This converts both compounds into their respective sodium salts, rendering them soluble in the aqueous layer and causing you to lose your desired product.[3][5] The key is to use a base that is just strong enough to react with the starting material but not the product.

Q4: My product yield is low after column chromatography, and the peaks are tailing. What's happening?

Amides, especially those with acidic functional groups, can be challenging to purify via silica gel chromatography.[6][7] The acidic silanol groups on the silica surface can interact strongly with your polar, acidic molecule, leading to streaking (tailing) and irreversible adsorption, which reduces yield.[6] It is often better to use liquid-liquid extraction first and then consider recrystallization as an alternative to chromatography.[6][8] If chromatography is necessary, the mobile phase can be modified to improve performance.

Q5: Are there any specific safety precautions for handling dipicolinic acid?

Yes. Dipicolinic acid is an irritant to the eyes, skin, and respiratory system.[1][9] Always handle it in a well-ventilated area or chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][12][13]

Part 2: In-Depth Troubleshooting & Purification Guides

This section provides detailed, step-by-step protocols for the recommended purification techniques, complete with the scientific rationale behind each step.

Guide 1: Purification by pH-Controlled Liquid-Liquid Extraction

This method is the most effective primary purification step and leverages the differential acidity between the dicarboxylic acid starting material and the monocarboxylic acid product.

The Principle of Separation: The pKa of the first proton of dipicolinic acid is significantly lower than that of the single carboxylic acid on the monoamide. A saturated solution of sodium bicarbonate (NaHCO₃) has a pH of approximately 8.3. This is sufficiently basic to deprotonate the highly acidic dipicolinic acid, forming the water-soluble sodium dipicolinate salt. However, it is often not basic enough to fully deprotonate the less acidic monoamide, allowing it to remain preferentially in the organic solvent.

Diagram 1: Workflow for pH-Controlled Extraction

Caption: Workflow for separating monoamide from dipicolinic acid (DPA).

Detailed Experimental Protocol:

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent. Ethyl acetate is a common choice as it is immiscible with water and effectively dissolves many organic compounds.

-

Transfer: Transfer the organic solution to a separatory funnel.

-

First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Shake vigorously for 1-2 minutes.

-

Separation: Allow the layers to separate completely. The lower, aqueous layer contains the sodium salt of dipicolinic acid. Drain this aqueous layer.[4]

-

Repeat Wash: Repeat steps 3 and 4 two more times to ensure complete removal of the dipicolinic acid. Combining the aqueous layers allows for the recovery of unreacted starting material if desired (by re-acidifying with HCl).

-

Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes residual water from the organic layer.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo to yield the purified monoamide product.

Troubleshooting for Liquid-Liquid Extraction:

-

Problem: An emulsion forms at the interface, preventing clear separation.

-

Solution: Add a small amount of brine and swirl gently. If the emulsion persists, a slow gravity filtration through a bed of Celite can help break it.

-

-

Problem: The product is still contaminated with dipicolinic acid (checked by TLC or LC-MS).

-

Solution: The washing was insufficient. Perform one or two additional washes with fresh saturated NaHCO₃ solution.

-

-

Problem: A significant amount of product was lost.

-

Solution: Your monoamide product may have some solubility in the basic aqueous wash. To recover it, combine all the aqueous layers, carefully re-acidify to a pH of ~4-5 with 1M HCl, and then back-extract with fresh ethyl acetate.

-

Guide 2: Purification by Recrystallization

If the product from extraction is still not pure enough, recrystallization is a powerful secondary technique that often provides highly pure crystalline material and is preferable to chromatography for avoiding yield loss on silica gel.[6][14]

The Principle of Separation: Recrystallization relies on the difference in solubility of your product and impurities in a specific solvent at different temperatures.[15] An ideal solvent will dissolve the crude product completely at its boiling point but will dissolve very little at low temperatures, allowing the desired compound to crystallize out while impurities remain in the solution.

Diagram 2: Recrystallization Decision Workflow

Caption: Logical steps for performing a successful recrystallization.

Detailed Experimental Protocol:

-

Solvent Selection: Test small amounts of your crude product in various solvents to find a suitable one. Good candidates might include ethanol, acetonitrile, or a mixed solvent system like ethanol/water.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.

Troubleshooting for Recrystallization:

-

Problem: The product "oils out" instead of crystallizing.

-

Solution: The solution is likely supersaturated, or the boiling point of the solvent is higher than the melting point of your product. Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling again.

-

-

Problem: No crystals form upon cooling.

-

Solution: The solution may be too dilute, or it requires nucleation. Try scratching the inside of the flask with a glass rod below the solvent line. If that fails, add a tiny "seed" crystal of the pure product. If still unsuccessful, boil off some of the solvent to increase the concentration and cool again.

-

Part 3: Data Summary & Safety

Table 1: Comparative Physicochemical Properties

| Property | Dipicolinic Acid (DPA) | Monoamide Product (Representative) | Rationale for Separation |

| Structure | Pyridine-2,6-dicarboxylic acid | Pyridine-2-amido-6-carboxylic acid | DPA has two acidic groups; the product has one. |

| Formula | C₇H₅NO₄[1] | Varies based on amine used | - |

| Molecular Weight | 167.12 g/mol [16] | > 166.13 g/mol | - |

| pKa | pKa₁ ≈ 2.16 - 2.37[1][16] | Expected to be higher (~3-4) | The large pKa difference allows for selective deprotonation with a weak base. |

| Aqueous Solubility | 5 g/L (5,000 mg/L)[17][18] | Generally lower than DPA | The salt form (dipicolinate) is highly water-soluble, facilitating its removal. |

Safety Information:

-

Handling: Use in a well-ventilated area. Avoid creating dust.[9] Avoid contact with skin and eyes.[1][13]

-

PPE: Safety glasses, gloves, and a lab coat are mandatory.[9][13]

-

In case of contact: Flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical advice.[9][11]

References

-

dipicolinic acid - ChemBK . ChemBK. [Link]

-

Dipicolinic Acid - Caluanie Muelear Oxidize . Caluanie Muelear Oxidize. [Link]

-

Dipicolinic Acid - Material Safety Data Sheet (MSDS) . MSDS. [Link]

-

What is the best technique for amide purification? - ResearchGate . ResearchGate. [Link]

-

Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid . Green Chemistry (RSC Publishing). [Link]

-

Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

-

Material Safety Data Sheet - Sciencelab.com . Bio-Active Co. [Link]

-

Scheme 1. Dipicolinic acid: ligand structure, pKa values... - ResearchGate . ResearchGate. [Link]

-

Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture . CDN. [Link]

-

Amide Workup - Biofilm Inhibitor Synthesis . University of Richmond. [Link]

-

PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID) - Ataman Kimya . Ataman Kimya. [Link]

-

Dipicolinic acid - Solubility of Things . Solubility of Things. [Link]

-

DIPICOLINIC ACID . PubChem. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC . National Center for Biotechnology Information. [Link]

-

How should I purify a complex, polar, amide reaction mixture? - Biotage . Biotage. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry . ACS Publications. [Link]

-

Liquid-liquid extraction for neutral, acidic and basic compounds . Tiei Extraction. [Link]

-

Acid–base extraction - Wikipedia . Wikipedia. [Link]

-

Recrystallization and Crystallization . University of California, Irvine. [Link]

-

Amide Column - GL Sciences . GL Sciences. [Link]

-

LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS . Grossmont College. [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing . Royal Society of Chemistry. [Link]

- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.

-

Recrystallization - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate . ResearchGate. [Link]

-

The reductive cleavage of picolinic amides - David Spring's group . University of Cambridge. [Link]

-

Dipicolinic acid - Sciencemadness Wiki . Sciencemadness Wiki. [Link]

- CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents.

- CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents.

-

Dipicolinic acid - Wikipedia . Wikipedia. [Link]

-

(PDF) Am(III) separation from acidic solutions by diamides of dipicolinic acid - ResearchGate . ResearchGate. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid - MDPI . MDPI. [Link]

-

How to remove DCC from reaction mixture? - ResearchGate . ResearchGate. [Link]